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Compound of Interest

Compound Name: PROTAC EGFR degrader 9

Cat. No.: B15613968

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and biological
characterization of PROTAC EGFR degrader 9, also identified as compound C6. This
molecule is a potent and orally active CRBN-based Proteolysis Targeting Chimera (PROTAC)
designed to degrade specific mutant forms of the Epidermal Growth Factor Receptor (EGFR),
particularly those harboring the C797S resistance mutation. This protocol includes a detailed,
step-by-step synthesis procedure, characterization data, and biological activity summaries.
Additionally, visual diagrams of the synthetic workflow, mechanism of action, and the targeted
EGFR signaling pathway are provided to facilitate a deeper understanding of this compound.

Introduction

The emergence of drug resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell
lung cancer (NSCLC) remains a significant clinical challenge. The tertiary C797S mutation, in
particular, confers resistance to third-generation inhibitors like osimertinib. PROTAC technology
offers a promising strategy to overcome this resistance by inducing the degradation of the
target protein rather than just inhibiting its enzymatic activity. PROTAC EGFR degrader 9 (C6)
has been developed as a potent degrader of various EGFR mutants, including the osimertinib-
resistant L858R/T790M/C797S triple mutant, while sparing the wild-type EGFR, thus
suggesting a favorable therapeutic window.[1][2][3]
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Data Presentation
Table 1: Biological Activity of PROTAC EGFR Degrader 9

(C6)

Target/Cell Line Assay Type Value Reference
EGFRL858R/T790M/

DC50 10.2 nM [11[21[3]
C797S
EGFRL858R/T790M/

Kd 240.2 nM [1]
C797S
EGFRDel19/T790M/C

DC50 36.5 nM [1]
797S
EGFRL858R/T790M DC50 88.5 nM [1]
EGFRDel19 DC50 75.4 nM [1]
EGFRWT DC50 >300 nM [1]

H1975-TM (harboring
EGFRL858R/T790M/ IC50 10.3nM [2]
C797S)

PC-9-TMb (harboring

EGFRDel19/T790M/C  IC50 43.5 nM [1]
797S)
H1975 (harboring

IC50 46.2 nM [1]
EGFRL858R/T790M)
PC-9 (harboring

IC50 17.5 nM [1]
EGFRDel19)
A549 (harboring

IC50 97.5 nM [1]

EGFRWT)

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration;
Kd: Dissociation constant.
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Table 2: Characterization Data for PROTAC EGFR
Degrader 9 (C6)

Property Value

Molecular Formula C45H48F3N906S
Molecular Weight 899.98

Appearance Solid

Purity (HPLC) >98%

1H NMR Conforms to structure
HRMS Conforms to structure

Experimental Protocols

Synthesis of PROTAC EGFR Degrader 9 (C6)
The synthesis of PROTAC EGFR degrader 9 (C6) involves a multi-step process culminating in
the coupling of the EGFR inhibitor moiety, the CRBN E3 ligase ligand, and the linker. The

following is a representative synthetic protocol based on established chemical principles for
PROTAC synthesis.

Materials:

EGFR inhibitor with a suitable attachment point (e.g., a primary or secondary amine)

 Linker with terminal reactive groups (e.g., a carboxylic acid and an alkyl halide)

o Pomalidomide-derived CRBN ligand with a reactive handle

e Coupling agents (e.g., HATU, EDCI, HOBY)

o Bases (e.g., DIPEA, triethylamine)

e Solvents (e.g., DMF, DMSO, DCM)
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» Standard laboratory glassware and purification equipment (e.g., flash chromatography
system, HPLC)

Protocol:
Step 1: Synthesis of the Linker-Pomalidomide Conjugate

e To a solution of the pomalidomide derivative (1 equivalent) in anhydrous DMF, add the linker
precursor (e.g., an alkyl halide with a protected carboxylic acid, 1.1 equivalents) and a base
such as potassium carbonate (2 equivalents).

 Stir the reaction mixture at room temperature or gentle heating until the reaction is complete
as monitored by TLC or LC-MS.

e Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography.
o Deprotect the carboxylic acid group on the linker to yield the free acid.
Step 2: Final Coupling to the EGFR Inhibitor

e To a solution of the Linker-Pomalidomide conjugate (1 equivalent) in anhydrous DMF, add a
coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).

« Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
e Add the EGFR inhibitor (1 equivalent) to the reaction mixture.
 Stir the reaction at room temperature until completion, as monitored by LC-MS.

» Upon completion, dilute the reaction mixture with water and extract the product with an
appropriate organic solvent.
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» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate in vacuo.

 Purify the final product, PROTAC EGFR degrader 9 (C6), by preparative HPLC to achieve
high purity.

Step 3: Characterization

o Confirm the identity and purity of the final compound using 1H NMR, 13C NMR, high-
resolution mass spectrometry (HRMS), and analytical HPLC.

Optimization Notes:

e The choice of coupling agents and bases in the final amide bond formation step can be
critical for achieving high yields and minimizing side reactions. A screening of different
reagents may be necessary.

o Reaction temperatures and times should be carefully monitored to avoid degradation of the
starting materials or product.

e The purification method, particularly the HPLC gradient, may need to be optimized to ensure
the removal of all impurities.

Mandatory Visualizations
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Caption: Synthetic workflow for PROTAC EGFR degrader 9 (C6).
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Caption: Mechanism of action of PROTAC EGFR degrader 9 (C6).
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Caption: EGFR signaling pathway and the point of intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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